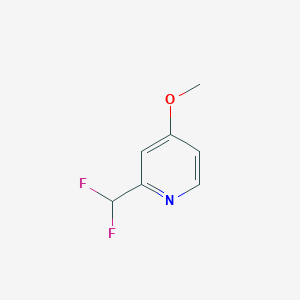

2-(Difluoromethyl)-4-methoxypyridine

概要

説明

2-(Difluoromethyl)-4-methoxypyridine is a chemical compound that has gained significant attention in various fields of research due to its unique properties. The compound consists of a pyridine ring substituted with a difluoromethyl group at the 2-position and a methoxy group at the 4-position. The incorporation of fluorinated moieties, such as the difluoromethyl group, into organic compounds is of high importance in medicinal and agricultural chemistry because these groups can modulate the biological and physiological activity of a compound by enhancing its lipophilicity, bioavailability, and metabolic stability .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-4-methoxypyridine can be achieved through various methods. One common approach involves the direct C-H difluoromethylation of pyridines. The reaction typically involves the use of difluoromethylation reagents under mild conditions, such as metal-catalyzed cross-couplings or radical processes .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based methods to transfer the difluoromethyl group to the pyridine ring in both stoichiometric and catalytic modes . The use of novel difluorocarbene reagents has also streamlined the production of difluoromethylated compounds, making the process more efficient and environmentally friendly .

化学反応の分析

Types of Reactions

2-(Difluoromethyl)-4-methoxypyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve mild temperatures and the use of catalysts to enhance reaction efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions can produce a wide range of substituted pyridine derivatives .

科学的研究の応用

Medicinal Chemistry

1.1 Bioisosteric Replacement

One of the prominent applications of 2-(Difluoromethyl)-4-methoxypyridine is as a bioisosteric replacement for traditional pyridine derivatives. Research has shown that substituting the nitrogen atom in pyridine with a difluoromethyl group can enhance biological activity while maintaining similar physicochemical properties. For instance, studies have demonstrated that derivatives of 2-difluoromethylpyridine exhibit improved quorum sensing inhibition compared to their pyridine-N-oxide counterparts, making them promising candidates for developing new antibiotics with reduced resistance potential .

1.2 Antibacterial Properties

The compound has also been evaluated for its antibacterial properties. A library of 2-difluoromethylpyridine derivatives was synthesized and tested against Pseudomonas aeruginosa, showing significant activity in inhibiting biofilm formation and reducing violacein production . This suggests that compounds derived from this compound could serve as effective antibiofilm agents.

Agrochemistry

2.1 Development of Agrochemicals

In agrochemical research, this compound is utilized as a building block for synthesizing novel herbicides and pesticides. The unique difluoromethyl group enhances the lipophilicity and biological activity of the resulting compounds, making them more effective in agricultural applications .

Table 1: Comparison of Biological Activities of Pyridine Derivatives

Materials Science

3.1 Synthesis of Functionalized Materials

The difluoromethyl group in this compound can be leveraged to create functionalized materials with enhanced properties, such as increased thermal stability and improved mechanical strength. The compound serves as a precursor for synthesizing polymers and other advanced materials used in electronics and coatings .

Synthetic Methodologies

4.1 Efficient Synthesis Techniques

Recent advancements in synthetic methodologies have facilitated the efficient production of this compound. Novel methods include transition metal-free approaches that utilize readily available reagents, enhancing the scalability and economic viability of producing this compound for research and industrial applications .

作用機序

The mechanism of action of 2-(Difluoromethyl)-4-methoxypyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can interact with enzymes and receptors through hydrogen bonding, enhancing the compound’s binding affinity and specificity . This interaction can modulate the activity of the target enzymes or receptors, leading to the desired biological effects .

類似化合物との比較

Similar Compounds

Similar compounds to 2-(Difluoromethyl)-4-methoxypyridine include other difluoromethylated pyridines and fluorinated aromatic compounds. Examples include difluoromethyl phenyl sulfide and trifluoromethylated pyridines .

Uniqueness

What sets this compound apart from other similar compounds is its specific substitution pattern on the pyridine ring. The presence of both the difluoromethyl and methoxy groups provides unique chemical and biological properties, making it a valuable compound in various research and industrial applications .

生物活性

2-(Difluoromethyl)-4-methoxypyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluoromethyl group and a methoxy substituent on the pyridine ring, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and potential applications in pharmacology.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis often begins with commercially available pyridine derivatives.

- Reagents : Common reagents used include difluoromethylating agents such as difluoromethyl sulfonium salts or related compounds.

- Reaction Conditions : The reactions are usually conducted under controlled temperatures and inert atmospheres to prevent degradation of sensitive intermediates.

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Interaction : It may act as a ligand for various receptors, modulating signaling pathways critical for cellular function.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially through the inhibition of cancer cell growth.

- Antimicrobial Properties : It has also been evaluated for antimicrobial activity against various pathogens, showing promise in inhibiting bacterial growth.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Inhibits growth in cancer cell lines | |

| Antimicrobial | Effective against specific bacteria | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Case Studies

Several case studies have explored the biological activity of this compound:

-

Antitumor Activity Study :

- A study evaluated the compound's efficacy against human cancer cell lines (e.g., A549 lung cancer cells) using MTT assays to determine cytotoxicity.

- Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential as an anticancer agent.

-

Antimicrobial Evaluation :

- Another study tested the compound against common bacterial strains, including E. coli and S. aureus.

- The results demonstrated that this compound exhibited inhibitory effects at concentrations below those typically required for standard antibiotics.

特性

IUPAC Name |

2-(difluoromethyl)-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c1-11-5-2-3-10-6(4-5)7(8)9/h2-4,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVMXWWXTCPJHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。